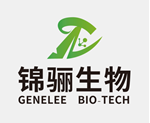- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Element
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Suzhou Senfeida Chemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Taian Jiayue Biochemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

3-prenylated chalcones
3-Prenylated chalcones are a class of natural products derived from the flavonoid family, specifically representing a sub-group characterized by the presence of one or more prenyl groups attached to the 3-position of the chromone ring. These compounds exhibit diverse biological activities due to their unique structural features.
Structurally, 3-prenylated chalcones feature a conjugated system linking a benzene ring with a ketone moiety via a three-carbon unit (the chromone). The prenyl group, which can vary in length and degree of saturation, is attached at the 3-position. This specific functionalization enhances their photochemical properties and potential for bioactivity.
From a chemical perspective, these compounds are often synthesized through semi-synthetic or total synthesis approaches starting from simpler precursors like chalcones or prenyl diphosphates. In natural systems, they can be biosynthetically derived from other flavonoids via enzymatic modification.
Biologically, 3-prenylated chalcones have been reported to possess a variety of activities including anti-inflammatory, antioxidant, and anticancer properties. Their potential as therapeutic agents is under investigation due to these promising pharmacological effects.


-
Purification and Characterization of 4-Methyl-1,3-thiazole-5-carbaldehyde as a Key Intermediate in Biopharmaceutical SynthesisPurification and Characterization of 4-Methyl-1,3-thiazole-5-carbaldehyde as a Key Intermediate in Biopharmaceutical Synthesis Introduction to 4-Methyl-1,3-thiazole-5-carbaldehyde 4-Methyl-1,3-thiazole-5-carbaldehyde is a critical intermediate in the synthesis of various biopharmaceuticals and bioactive compounds. This compound belongs to the thiazole class, which has gained significant attention...
-
Multilingual Translation Expertise in Pharmaceutical and Biological Chemistry: Navigating Complex Terminology Across LanguagesMultilingual Translation Expertise in Pharmaceutical and Biological Chemistry: Navigating Complex Terminology Across Languages The field of pharmaceutical and biological chemistry is characterized by intricate terminology that demands precision and clarity. As global collaboration in scientific research intensifies, the need for accurate multilingual translation becomes increasingly critical. This...
-
Morpholinoethanesulfonic Acid: A Novel Chemical Entity in BiopharmaceuticalsMorpholinoethanesulfonic Acid: A Novel Chemical Entity in Biopharmaceuticals Introduction to Morpholinoethanesulfonic Acid Morpholinoethanesulfonic acid (ME SA) is a novel chemical entity that has garnered significant attention in the field of biopharmaceuticals. This compound combines the structural features of morpholine and ethanesulfonic acid, making it a versatile tool for various...
-
A Critical Review of Arctiin's Bioavailability and Pharmacokinetic Properties in Pharmaceutical FormulationsA Critical Review of Arctiin's Bioavailability and Pharmacokinetic Properties in Pharmaceutical Formulations Introduction to Arctiin: Arctiin, a bioactive compound derived from traditional herbal medicine, has garnered significant attention due to its potential therapeutic applications. However, its clinical translation is hindered by challenges related to bioavailability and pharmacokinetic...
-
Inulosucrase Enzyme: A Key Player in Sucrose Metabolism and Pharmaceutical ApplicationsInulosucrase Enzyme: A Key Player in Sucrose Metabolism and Pharmaceutical Applications Inulosucrase is a unique enzyme that has garnered significant attention in the fields of chemistry and biomedicine due to its role in sucrose metabolism and its potential for pharmaceutical applications. This article delves into the structure, function, and diverse uses of Inulosucrase, highlighting its imp...





